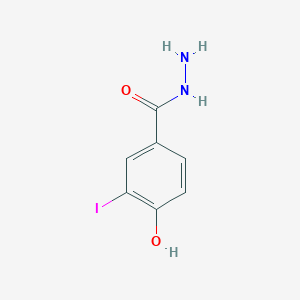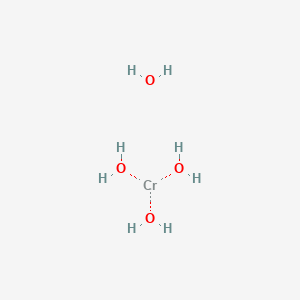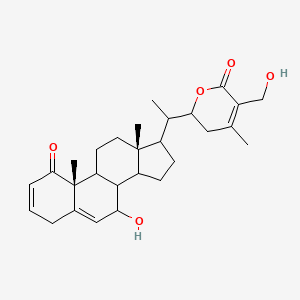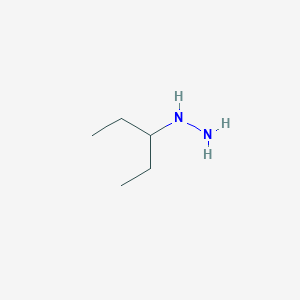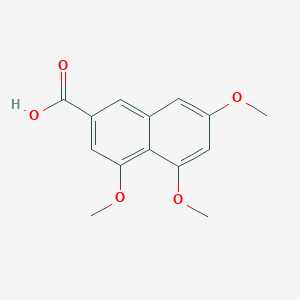
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is a chemical compound with the molecular formula C14H14O5 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 4, 5, and 7, and a carboxylic acid group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid typically involves the methylation of hydroxyl groups on a naphthalene precursor, followed by carboxylation. One common method includes the use of methoxy reagents under controlled conditions to introduce the methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5,6,7-Trimethoxy-3,4-dihydro-naphthalene-2-carboxylic acid: This compound shares a similar structure but differs in the position of methoxy groups and the presence of a dihydro moiety.
6-Methoxy-2-naphthoic acid: Another related compound with a single methoxy group at position 6.
Uniqueness: 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid functionality, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
4,5,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(15)16)6-11(18-2)13(8)12(7-10)19-3/h4-7H,1-3H3,(H,15,16) |
Clé InChI |
VTMFLNIXPOVRCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


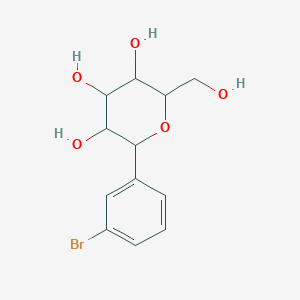

![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)
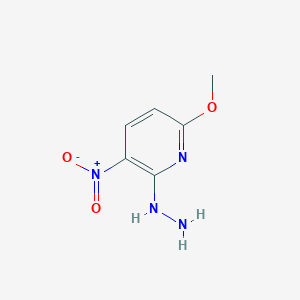
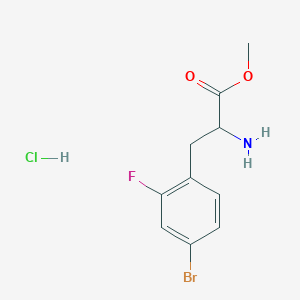

![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)


